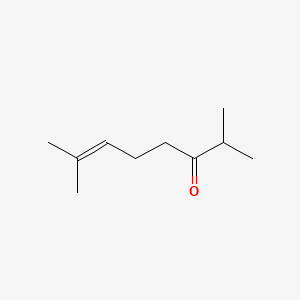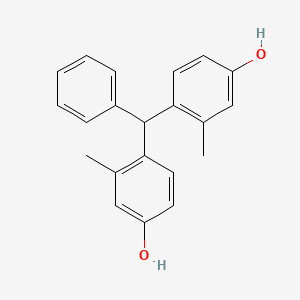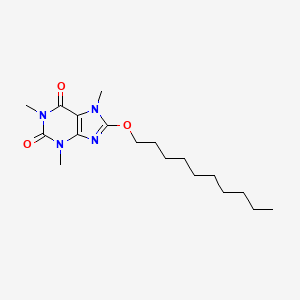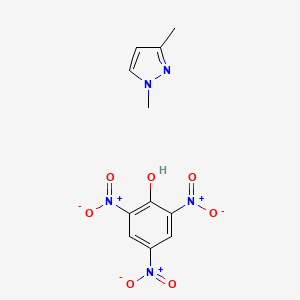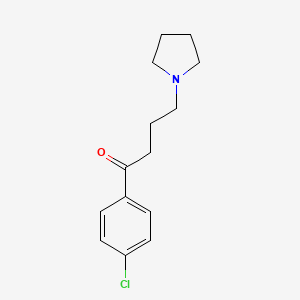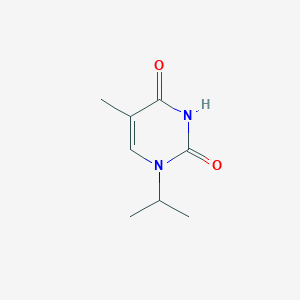![molecular formula C12H12ClN3S B14742767 4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine CAS No. 6299-21-4](/img/structure/B14742767.png)
4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine is a heterocyclic compound with a pyrimidine core This compound is characterized by the presence of a 2-chlorophenylmethylsulfanyl group at the 4-position and a methyl group at the 6-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Sulfanyl Group: The 2-chlorophenylmethylsulfanyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable thiol reagent.
Methylation: The methyl group at the 6-position is introduced through a methylation reaction using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antiplasmodial, and antitrypanosomal agent
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, disrupting their normal function . The compound’s sulfanyl group can form covalent bonds with target proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-4-{[(2-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine
- 4-(4-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine
- 2-{[(2-chlorophenyl)(4-chlorophenyl)methyl]sulfanyl}-N,N-dimethylethanamine
Uniqueness
4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
6299-21-4 |
|---|---|
Molecular Formula |
C12H12ClN3S |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3S/c1-8-6-11(16-12(14)15-8)17-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H2,14,15,16) |
InChI Key |
VXEJJNKCPISIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)SCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


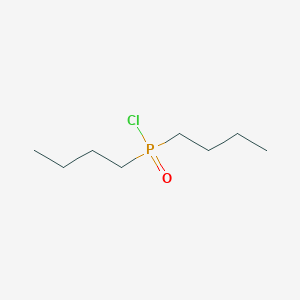
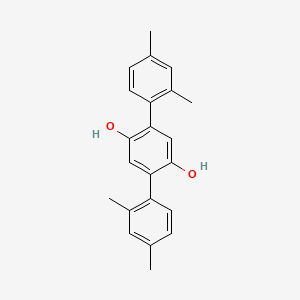


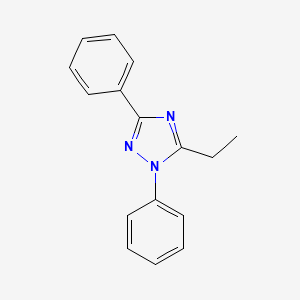
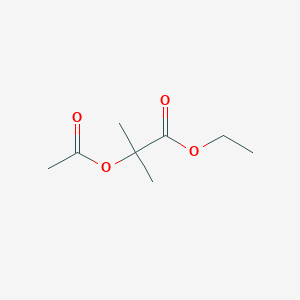

![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
